molecular formula C8H10ClN B1598618 4-Chloro-2-propylpyridine CAS No. 93856-98-5

4-Chloro-2-propylpyridine

Cat. No. B1598618
CAS RN: 93856-98-5
M. Wt: 155.62 g/mol
InChI Key: XACBIHLRDPQCGQ-UHFFFAOYSA-N
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Patent
US07569550B2

Procedure details

To a solution of LDA (0.13 moles) in THF/hexanes (40 mL/40 mL) at −60° C. under argon was added a solution of 4-chloro-2-picoline (15 g) in THF (250 mL) over 20 min. After a further 30 min at −60° C. iodoethane (10.4 mL) in THF (60 mL) was added over 20 min, the reaction stirred at −60° C. for 1.5 h and then allowed to warm to −30° C. The mixture was poured into brine and extracted with dichloromethane. After drying (MgSO4) and purification by chromatography eluting with dichloromethane in petroleum ether (70-100%) followed by dichloromethane containing methanol (0 to 5%) the title compound was obtained as a brown oil (12.35 g). 1H NMR δ (CDCl3) 0.97 (3H, t), 1.75 (2H, m), 2.75 (2H, t), 7.12 (1H, m), 7.16 (1H, d), 8.42 (1H, d).
Name
Quantity
0.13 mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
THF hexanes
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
10.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[Li+].[CH3:2][CH:3]([N-]C(C)C)C.[Cl:9][C:10]1[CH:15]=[CH:14][N:13]=[C:12]([CH3:16])[CH:11]=1.ICC>C1COCC1.[Cl-].[Na+].O>[Cl:9][C:10]1[CH:15]=[CH:14][N:13]=[C:12]([CH2:16][CH2:2][CH3:3])[CH:11]=1 |f:0.1,5.6.7|

Inputs

Step One
Name
Quantity
0.13 mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
15 g
Type
reactant
Smiles
ClC1=CC(=NC=C1)C
Name
THF hexanes
Quantity
40 mL
Type
solvent
Smiles
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10.4 mL
Type
reactant
Smiles
ICC
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
the reaction stirred at −60° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to −30° C
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
(MgSO4) and purification by chromatography
WASH
Type
WASH
Details
eluting with dichloromethane in petroleum ether (70-100%)
ADDITION
Type
ADDITION
Details
containing methanol (0 to 5%) the title compound

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC1=CC(=NC=C1)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 12.35 g
YIELD: CALCULATEDPERCENTYIELD 67.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.